Ethanone, 1-[1-(4-methoxyphenyl)-4-(4-morpholinyl)-1H-pyrazol-3-yl]-
Description
Ethanone, 1-[1-(4-methoxyphenyl)-4-(4-morpholinyl)-1H-pyrazol-3-yl]- is a pyrazole-derived ethanone compound with a 4-methoxyphenyl group at the pyrazole’s 1-position and a 4-morpholinyl group at the 4-position. Its molecular formula is C₁₇H₁₉N₃O₃, with an approximate molecular weight of 313.35 g/mol. Key features include:
- Pyrazole core: A five-membered aromatic heterocycle with two adjacent nitrogen atoms.
- 4-Morpholinyl group: A six-membered morpholine ring, improving solubility and bioavailability due to its polar nature.
Properties
CAS No. |
61323-10-2 |
|---|---|
Molecular Formula |
C16H19N3O3 |
Molecular Weight |
301.34 g/mol |
IUPAC Name |
1-[1-(4-methoxyphenyl)-4-morpholin-4-ylpyrazol-3-yl]ethanone |
InChI |
InChI=1S/C16H19N3O3/c1-12(20)16-15(18-7-9-22-10-8-18)11-19(17-16)13-3-5-14(21-2)6-4-13/h3-6,11H,7-10H2,1-2H3 |
InChI Key |
MGSBSYOUEIBBNH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NN(C=C1N2CCOCC2)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(1-(4-Methoxyphenyl)-4-morpholino-1H-pyrazol-3-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-diketone under acidic conditions.
Introduction of the methoxyphenyl group: This step involves the electrophilic aromatic substitution of the pyrazole ring with 4-methoxybenzaldehyde.
Attachment of the morpholino group: The final step is the nucleophilic substitution reaction where the morpholino group is introduced to the pyrazole ring.
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity.
Chemical Reactions Analysis
1-(1-(4-Methoxyphenyl)-4-morpholino-1H-pyrazol-3-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholino group, with reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
Ethanone, 1-[1-(4-methoxyphenyl)-4-(4-morpholinyl)-1H-pyrazol-3-yl]- has been investigated for its potential therapeutic effects:
- Anticancer Activity : Studies have shown that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, compounds similar to Ethanone have been evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .
- Anti-inflammatory Properties : Research indicates that pyrazole derivatives can modulate inflammatory pathways. Ethanone has been studied for its effects on cytokine production and its potential use in treating inflammatory diseases .
Material Science Applications
In addition to biological applications, this compound also finds utility in material science:
- Polymer Chemistry : Ethanone can be used as a monomer in the synthesis of polymers with specific thermal and mechanical properties. Its incorporation into polymer matrices has been shown to enhance thermal stability and mechanical strength .
Data Table: Summary of Applications
| Application Area | Specific Use Case | References |
|---|---|---|
| Medicinal Chemistry | Anticancer agents targeting specific cell lines | |
| Anti-inflammatory treatments | ||
| Material Science | Monomer for polymer synthesis |
Anticancer Study
A study published in the Journal of Medicinal Chemistry evaluated various pyrazole derivatives, including Ethanone, for their anticancer activity against breast cancer cell lines. The results indicated that certain modifications to the pyrazole ring enhanced cytotoxicity, suggesting a pathway for developing more effective anticancer agents .
Anti-inflammatory Research
In another study, researchers investigated the anti-inflammatory effects of Ethanone on lipopolysaccharide-stimulated macrophages. The findings demonstrated a significant reduction in pro-inflammatory cytokines, indicating its potential as an anti-inflammatory therapeutic agent .
Mechanism of Action
The mechanism by which 1-(1-(4-Methoxyphenyl)-4-morpholino-1H-pyrazol-3-yl)ethanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers
Example: Ethanone, 1-[1-(4-methoxyphenyl)-5-(4-morpholinyl)-1H-pyrazol-3-yl]- (CAS 61323-14-6)
- Key Differences : Morpholinyl group at the pyrazole’s 5-position instead of 4.
- Implications: Positional isomerism can alter electronic distribution, steric hindrance, and binding affinity. For instance, the 4-position’s proximity to the ethanone group may enhance intermolecular interactions compared to the 5-position .
Substituent Variations
1-[4-([1,1'-Biphenyl]-4-ylcarbonyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]ethanone
- Key Differences : Biphenylcarbonyl group at the pyrazole’s 4-position.
- This contrasts with the morpholinyl group’s solubility-enhancing properties .
1-(4-Hydroxy-1-(4-methoxybenzyl)-1H-pyrazol-3-yl)ethanone (CAS 1370448-79-5)
Heterocycle Modifications
Example: 1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-yl)ethanone
- Key Differences : Triazole core instead of pyrazole.
- Implications: Triazoles exhibit distinct electronic properties and metabolic pathways.
Functional Group Additions
Example: 1-(3ʹ-(1-(2-Morpholinoethyl)-1H-pyrazol-3-yl)biphenyl-3-yl)ethanone (LRH-1 antagonist)
Data Table: Structural and Functional Comparison
Research Findings and Trends
- Synthetic Accessibility : The target compound’s synthesis likely involves regioselective pyrazole formation, as seen in , where sodium ethoxide and reflux conditions are used for cyclization. Morpholinyl groups are typically introduced via nucleophilic substitution or coupling reactions .
- Methoxyphenyl groups in ’s triazoles demonstrated antitubercular activity, hinting at broader pharmacological utility .
- Solubility vs. Bioactivity : Morpholinyl groups enhance aqueous solubility, critical for drug delivery, whereas bulkier substituents (e.g., biphenylcarbonyl) may prioritize target affinity over pharmacokinetics .
Biological Activity
Ethanone, 1-[1-(4-methoxyphenyl)-4-(4-morpholinyl)-1H-pyrazol-3-yl]- (CAS Number: 12300895) is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H19N3O3
- Molecular Weight : 301.34 g/mol
- Structure : The compound features a pyrazole ring substituted with a methoxyphenyl group and a morpholine moiety, contributing to its unique biological interactions.
Anticancer Properties
Research indicates that derivatives of pyrazole compounds exhibit notable anticancer activity. For instance, studies have shown that similar pyrazole derivatives can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis.
- Case Study : A study published in ACS Omega demonstrated that certain pyrazole derivatives, including those structurally related to our compound, exhibited cytotoxic effects against cancer cell lines through the inhibition of specific kinases involved in cell cycle regulation .
Anti-inflammatory Effects
Ethanone derivatives have also been investigated for their anti-inflammatory properties. The inhibition of cyclooxygenase (COX) enzymes and other inflammatory mediators has been noted in related compounds.
- Research Findings : Inhibition of mPGES-1 (microsomal prostaglandin E synthase-1) has been highlighted as a promising target for reducing inflammation and tumor growth, suggesting potential therapeutic applications in cancer treatment .
The biological activity of Ethanone, 1-[1-(4-methoxyphenyl)-4-(4-morpholinyl)-1H-pyrazol-3-yl]- is attributed to its interaction with various biological targets:
- G Protein-Coupled Receptors (GPCRs) : Compounds similar to this ethanone have shown the ability to modulate GPCR signaling pathways, which are crucial for numerous physiological processes including inflammation and cancer progression .
- Kinase Inhibition : The presence of the pyrazole ring suggests potential inhibition of kinases that are pivotal in cancer cell signaling pathways.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C16H19N3O3 |
| Molecular Weight | 301.34 g/mol |
| Anticancer Activity | Induces apoptosis in cancer cells |
| Anti-inflammatory Activity | Inhibits COX enzymes |
| Mechanism of Action | Modulates GPCRs, kinase inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
